molecular formula C7H9ClN2O3 B1487222 3-Methoxy-5-nitroaniline hydrochloride CAS No. 535972-77-1

3-Methoxy-5-nitroaniline hydrochloride

Cat. No.: B1487222
CAS No.: 535972-77-1
M. Wt: 204.61 g/mol
InChI Key: CNRFOHAHLQBWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-5-nitroaniline hydrochloride is an organic compound with the molecular formula C7H9ClN2O3 It is a derivative of aniline, featuring both methoxy and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-nitroaniline hydrochloride typically involves a multi-step process. One common method includes the nitration of 3-methoxyaniline to introduce the nitro group, followed by the conversion of the resulting nitro compound to the hydrochloride salt. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, the purification of the final product is achieved through crystallization and recrystallization techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-nitroaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-5-nitroaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-5-nitroaniline hydrochloride depends on its specific application. In biological systems, the compound may interact with cellular components, leading to various effects. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-nitroaniline
  • 2-Methoxy-5-nitroaniline
  • 3-Methoxy-2-nitroaniline

Uniqueness

3-Methoxy-5-nitroaniline hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both methoxy and nitro groups in specific positions on the aromatic ring imparts distinct properties compared to other similar compounds .

Properties

IUPAC Name

3-methoxy-5-nitroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.ClH/c1-12-7-3-5(8)2-6(4-7)9(10)11;/h2-4H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRFOHAHLQBWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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